molecular formula C11H10ClNO3 B2586404 1-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 618070-35-2

1-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2586404
CAS No.: 618070-35-2
M. Wt: 239.66
InChI Key: KDULWPXRFVQNQN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by a pyrrolidine ring substituted with a 3-chlorophenyl group and a carboxylic acid group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 3-chlorobenzaldehyde and proline.

    Reaction Steps:

Industrial Production Methods:

    Batch Process: Involves the sequential addition of reagents in a controlled environment, typically in a stirred tank reactor.

    Continuous Flow Process: Utilizes a continuous flow reactor to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, to form various oxo derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products:

    Oxidation Products: Various oxo derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Compounds with different substituents on the phenyl ring.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Protein Binding: Can interact with proteins, affecting their function.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Antimicrobial Activity: Exhibits activity against certain bacterial strains.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound may inhibit enzymes by mimicking the transition state of the enzyme’s natural substrate.

    Protein Interaction: Binds to specific proteins, altering their conformation and function.

Pathways Involved:

    Metabolic Pathways: Can interfere with metabolic pathways by inhibiting key enzymes.

    Signal Transduction: May affect signal transduction pathways by binding to receptor proteins.

Mechanism of Action

Comparison with Similar Compounds

    1-(3-Chlorophenyl)-2-pyrrolidinone: Similar structure but lacks the carboxylic acid group.

    3-Chlorophenylacetic Acid: Contains the 3-chlorophenyl group but has a different core structure.

Uniqueness:

    Structural Features: The combination of the pyrrolidine ring, oxo group, and carboxylic acid makes it unique.

    Reactivity: Exhibits distinct reactivity patterns due to its specific functional groups.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-7-2-1-3-8(6-7)13-5-4-9(10(13)14)11(15)16/h1-3,6,9H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDULWPXRFVQNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618070-35-2
Record name 1-(3-CHLOROPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was prepared according to general method 1 starting from 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.250 g; 1.45 mmol) and 3-chloroaniline (0.469 mL; 4.36 mmol) in ethanol (3 mL). 1-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid 0.282 g (81%) was obtained as a solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.469 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

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